Sarcolysin (CAS 531-76-0) addresses the high cost of enantiopure Melphalan in non-stereospecific synthesis and LAT1 transport studies. - 50/50 racemic baseline for quantifying active L-isomer vs. passive D-isomer transport. - Cost-effective peptide-drug conjugate precursor, no chiral resolution needed. - Free base with high solubility in DMSO and methanol for organic-phase derivatization.
Sarcolysin (CAS 531-76-0), also known as DL-phenylalanine mustard, is a bifunctional nitrogen mustard alkylating agent comprising the racemic mixture of the L-isomer (Melphalan) and the D-isomer (Medphalan) [1]. Characterized by a moderate lipophilicity (AlogP ~1.93) and poor aqueous solubility, this free base compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol[1]. In procurement and industrial contexts, Sarcolysin is primarily utilized as a cost-effective synthetic precursor for the development of peptide-drug conjugates and as a critical baseline comparator in stereoselective transport assays [2]. Rather than serving as a direct clinical therapeutic—a role fulfilled by its enantiopure L-isomer—Sarcolysin offers distinct advantages in bulk organic synthesis and formulation workflows where stereospecificity is either not required or must be systematically evaluated.
Racemic DL mixture for stereochemistry-dependent alkylation investigation
Meta-substituted scaffold for positional isomer comparison studies
Nitrogen mustard monomer for peptide-drug conjugate synthesis
Radiolabeled tracer for dual-enantiomer distribution tracking
Substituting racemic Sarcolysin with enantiopure Melphalan (L-phenylalanine mustard) fundamentally alters both the cost structure and the biological transport profile of the material. Melphalan is actively and stereospecifically transported into cells via the L-type amino acid transporter 1 (LAT1), a mechanism that the D-isomer (Medphalan) largely bypasses [1]. Consequently, using Sarcolysin in biological assays yields an intermediate, 50% active-transport baseline compared to pure Melphalan, making them non-interchangeable for targeted cellular uptake studies [2]. Conversely, in synthetic workflows for non-stereospecific peptide conjugates, utilizing high-cost enantiopure Melphalan introduces unnecessary expense and chiral resolution constraints. Buyers must select Sarcolysin when a racemic baseline or a cost-effective bulk synthetic precursor is required, and strictly reserve Melphalan for applications demanding 100% LAT1-mediated transport.
Racemic DL mixture vs. single L-enantiomer (melphalan) may shift alkylation activity profile and model-response ratio.
Meta-substituted sarcolysin scaffold alters DNA cross-linking efficiency and cellular uptake compared to para-substituted melphalan.
Presence of D-enantiomer in racemate produces activity ratio not predictable without model-specific validation.
Sarcolysin, as a racemic mixture, exhibits a distinct cellular uptake profile compared to its pure L-isomer, Melphalan. Melphalan is actively transported by the LAT1 (SLC7A5) transporter, resulting in approximately 2-fold higher in vitro activity compared to the D-isomer (Medphalan), which relies more heavily on passive diffusion [1]. Because Sarcolysin contains only 50% of the actively transported L-isomer, its overall LAT1-mediated uptake capacity per mole is effectively halved compared to pure Melphalan [2].
| Evidence Dimension | LAT1-mediated active transport and resulting cytotoxicity |
| Target Compound Data | Sarcolysin (DL-racemate): 50% active transport capacity (intermediate activity) |
| Comparator Or Baseline | Melphalan (L-isomer): 100% active transport capacity (~2-fold higher activity than D-isomer) |
| Quantified Difference | 50% reduction in LAT1-specific active transport efficiency per mole for the racemate. |
| Conditions | In vitro LAT1-overexpressing cellular uptake models. |
Buyers targeting LAT1-mediated delivery must procure Melphalan, whereas Sarcolysin is the correct procurement choice for establishing baseline stereoselectivity in transport assays.
In the synthesis of complex nitrogen mustard oligopeptides, the stereocenter of the phenylalanine moiety is often modified or non-critical to the final conjugate's mechanism. Utilizing Sarcolysin (DL-phenylalanine mustard) as the starting material avoids the costly chiral resolution and asymmetric synthesis steps required to produce enantiopure Melphalan [1]. This makes Sarcolysin a highly cost-effective bulk precursor for racemic derivatization, significantly lowering raw material costs without compromising the alkylating efficacy of the resulting bifunctional warhead .
| Evidence Dimension | Synthetic precursor cost and process complexity |
| Target Compound Data | Sarcolysin: Racemic precursor requiring no chiral resolution |
| Comparator Or Baseline | Melphalan: Enantiopure precursor requiring asymmetric synthesis or resolution |
| Quantified Difference | Eliminates chiral separation steps, drastically reducing bulk precursor costs for racemic conjugates. |
| Conditions | Bulk organic synthesis of peptide-drug conjugates. |
Procuring the racemate improves cost-efficiency for synthetic workflows where the final conjugate does not rely on the L-phenylalanine stereocenter.
Sarcolysin is supplied as a free base (CAS 531-76-0), which is practically insoluble in water but exhibits a solubility of approximately 4.31 g/L in ethanol and high solubility in dimethyl sulfoxide (DMSO) and methanol [1]. In contrast, Melphalan Hydrochloride (CAS 1465-26-5) can be reconstituted in aqueous diluents to achieve a concentration of 5 mg/mL for direct injection or aqueous assays [2]. The lipophilic nature of the Sarcolysin free base (AlogP ~1.93) dictates that it must be processed in organic solvents.
| Evidence Dimension | Aqueous vs. organic solubility |
| Target Compound Data | Sarcolysin free base: Insoluble in water; ~4.31 g/L in ethanol |
| Comparator Or Baseline | Melphalan Hydrochloride: Soluble up to 5 mg/mL in aqueous diluent |
| Quantified Difference | Free base requires organic solvents (DMSO/methanol), whereas the HCl salt supports direct aqueous reconstitution. |
| Conditions | Stock solution preparation at 25°C. |
Formulators must select the free base for organic-phase synthesis, but should procure a hydrochloride salt if direct aqueous formulation is required.
Because it avoids the chiral resolution steps required for enantiopure mustards, Sarcolysin is the most cost-effective precursor for synthesizing nitrogen mustard oligopeptides and conjugates where stereospecificity is not a functional requirement[1].
Sarcolysin serves as an essential 50/50 racemic baseline in LAT1 (SLC7A5) transport studies, allowing researchers to accurately quantify the difference between active L-isomer uptake and passive D-isomer diffusion [2].
The free base form of Sarcolysin provides excellent solubility in DMSO and methanol, making it the preferred choice for organic-phase derivatization workflows that are incompatible with the aqueous nature of hydrochloride salts [3].